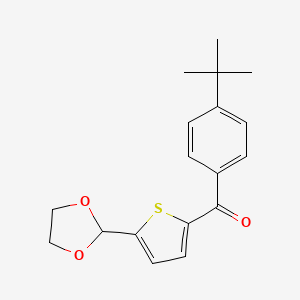

2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Description

Properties

IUPAC Name |

(4-tert-butylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3S/c1-18(2,3)13-6-4-12(5-7-13)16(19)14-8-9-15(22-14)17-20-10-11-21-17/h4-9,17H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIFJDZSAZWLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641948 | |

| Record name | (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-43-3 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl][5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Abstract: This technical guide provides a comprehensive overview of the known and anticipated physical properties of the heterocyclic building block, 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with established methodologies for empirical characterization. It details the compound's molecular structure, offers a summary of its physicochemical attributes, and presents robust, field-proven protocols for determining key physical parameters such as melting point, solubility, and spectroscopic fingerprints. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. This guide serves as a foundational resource for the synthesis, handling, and application of this versatile thiophene derivative.

Introduction and Scientific Context

This compound is a specialized heterocyclic compound featuring a central thiophene ring.[1] This core is strategically functionalized with a bulky 4-tert-butylbenzoyl group at the 2-position and a protected aldehyde (a 1,3-dioxolane group) at the 5-position.[1] This substitution pattern renders it a valuable and versatile intermediate in advanced organic synthesis.[1]

The scientific interest in this molecule stems from two primary domains:

-

Materials Science: Thiophene derivatives are fundamental components in the development of organic electronics. The specific functionalities of this compound provide handles for creating disubstituted thiophenes with tailored electronic and steric properties, making it a precursor for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The tert-butyl group, in particular, can enhance solubility and influence solid-state packing, which are critical parameters for device performance.[1]

-

Medicinal Chemistry: The thiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer properties.[1] The dual functionalities of this molecule allow for diverse chemical modifications, making it an ideal starting point for constructing libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.[1]

Understanding the physical properties of this compound is paramount for its effective utilization. These properties dictate its solubility in various reaction media, its purification strategy (e.g., crystallization or chromatography), its stability, and its handling requirements. This guide provides a detailed examination of these characteristics.

Molecular and Physicochemical Properties

The structural and fundamental physical properties of this compound are summarized below.

Chemical Structure and Identifiers

The molecule consists of a five-membered thiophene ring with two substituents.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (4-tert-butylphenyl)(5-(1,3-dioxolan-2-yl)thiophen-2-yl)methanone | |

| CAS Number | 898778-43-3 | [1][2][3] |

| Molecular Formula | C₁₈H₂₀O₃S | [1] |

| Molecular Weight | 316.41 g/mol |[1] |

Summary of Physical Properties

Table 2: Physical Property Data

| Property | Value | Notes |

|---|---|---|

| Physical Form | Expected to be a solid at room temperature. | Based on the high molecular weight and aromatic structure. |

| Melting Point | Not reported in available literature. | Requires experimental determination (see Section 3.1). |

| Boiling Point | Not reported; likely to decompose at high temperatures. | High molecular weight suggests a very high boiling point under vacuum. |

| Solubility | Not explicitly reported. | Expected to be soluble in common organic solvents like dichloromethane, chloroform, toluene, and ethyl acetate, and insoluble in water. See Section 3.2 for determination protocol. |

| Purity | Commercially available at ≥95% or 97%. |[2] |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for determining the key physical properties of the title compound. These protocols are designed to be self-validating and are grounded in standard laboratory practices.

Melting Point Determination

Causality: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range.[3] This protocol uses the capillary method with a digital melting point apparatus, which offers precise temperature control and observation.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder with a spatula.

-

Press the open end of a capillary melting point tube into the powder until a small amount of the sample is forced into the tube.[3]

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the solid into the bottom. The packed sample height should be no more than 1-2 mm.[3]

-

-

Instrumental Analysis (using a digital apparatus like a Mel-Temp):

-

Rapid Preliminary Measurement: Place the packed capillary tube into the heating block. Set a rapid heating ramp (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[4]

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new, freshly prepared capillary tube.

-

Heat at a medium rate until the temperature is about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[4] This slow rate is crucial for allowing the sample and thermometer to be in thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid becomes visible (the start of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

Perform the measurement in duplicate or triplicate to ensure consistency.

-

Solubility Profile Determination

Causality: The solubility of a compound is governed by the principle of "like dissolves like."[5] The polarity of the solute must be matched with the polarity of the solvent. This protocol systematically tests the solubility of the compound in a range of solvents of varying polarity and in acidic/basic solutions to identify potential ionic interactions, which can reveal the presence of acidic or basic functional groups.[6][7]

Detailed Protocol:

-

General Procedure:

-

Into a small test tube, place approximately 25 mg of the compound.

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 3 x 0.25 mL).[6]

-

After each addition, shake the tube vigorously for at least 30 seconds.[8]

-

Observe whether the solid dissolves completely. A compound is considered soluble if it fully dissolves. If a significant portion dissolves, it can be classified as partially soluble.[8]

-

-

Solvent Selection and Rationale:

-

Water (H₂O): To test for high polarity and hydrogen bonding capability. The compound is expected to be insoluble.

-

5% Sodium Hydroxide (NaOH) (aq): To test for the presence of acidic protons (e.g., phenols, carboxylic acids). The compound is expected to be insoluble.[7]

-

5% Hydrochloric Acid (HCl) (aq): To test for the presence of basic groups (e.g., amines). The compound is expected to be insoluble.[7]

-

Methanol (CH₃OH): A polar protic solvent.

-

Acetone (CH₃COCH₃): A polar aprotic solvent.

-

Ethyl Acetate (CH₃COOCH₂CH₃): A moderately polar solvent.

-

Dichloromethane (CH₂Cl₂): A nonpolar solvent commonly used for organic reactions.

-

Toluene (C₇H₈): A nonpolar aromatic solvent.

-

Hexanes (C₆H₁₄): A nonpolar aliphatic solvent.

-

Table 3: Expected Solubility Profile

| Solvent | Polarity | Expected Solubility | Rationale |

|---|---|---|---|

| Water | Very High | Insoluble | Large, nonpolar hydrocarbon structure dominates. |

| Methanol | High | Sparingly Soluble | May show some solubility due to polar carbonyl and ether groups. |

| Acetone | High | Soluble | Good solvent for moderately polar organic compounds. |

| Dichloromethane | Medium | Soluble | Excellent solvent for a wide range of organic molecules. |

| Toluene | Low | Soluble | Aromatic nature of solvent interacts well with the aromatic rings of the solute. |

| Hexanes | Very Low | Insoluble | Insufficient polarity to dissolve the more polar regions of the molecule. |

Spectroscopic Characterization Protocols

Spectroscopic analysis provides an unambiguous fingerprint of the compound's structure, confirming its identity and purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule.[9] Specific functional groups absorb infrared radiation at characteristic frequencies, providing direct evidence of their presence.[10] For this compound, key absorbances will correspond to the C=O (ketone), C-O (dioxolane and benzoyl), C-S (thiophene), and aromatic C-H and C=C bonds. The thin solid film method is chosen for its simplicity and the high quality of the resulting spectra.[1][11]

Detailed Protocol (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve ~10-20 mg of the solid compound in a few drops of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone) in a small vial.[1]

-

Obtain a clean, dry salt plate (e.g., KBr or NaCl).

-

Using a pipette, place a drop of the solution onto the surface of the salt plate.[1]

-

Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[1] If the film is too thin (weak peaks), add another drop. If it is too thick (peaks are flat-topped), wipe the plate clean with a solvent-moistened tissue and prepare a more dilute solution.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Process the spectrum (e.g., baseline correction) and label the key peaks.

-

Table 4: Expected Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2960-2850 | Aliphatic C-H (t-butyl, dioxolane) | Stretch |

| ~1650-1630 | Ketone C=O | Stretch |

| ~1600, ~1475 | Aromatic C=C | Stretch |

| ~1250-1000 | C-O | Stretch (Dioxolane and aryl ether) |

| ~850-800 | C-S (Thiophene ring) | Stretch |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Causality: ¹H NMR spectroscopy provides detailed information about the electronic environment of each unique proton in a molecule.[12][13] The chemical shift, integration, and splitting pattern (multiplicity) of each signal allows for the precise mapping of the molecular structure.[14] Deuterated chloroform (CDCl₃) is a standard solvent as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with sample signals.[15]

Caption: Standard Workflow for ¹H NMR Spectroscopic Analysis.

Detailed Protocol:

-

Sample Preparation:

-

Weigh 5-10 mg of the compound and transfer it into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and invert it several times to fully dissolve the sample.

-

-

Instrumental Analysis:

-

Insert the tube into the NMR spectrometer.

-

Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve high resolution.

-

Acquire the ¹H NMR spectrum.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phasing, and baseline correction).

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative ratios of the different types of protons.

-

Assign the signals based on their expected chemical shift, integration, and multiplicity.

-

Table 5: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~7.8-7.5 | 4H | m (multiplet) | Aromatic protons on the benzoyl ring |

| ~7.4-7.0 | 2H | m (multiplet) | Thiophene ring protons |

| ~6.0 | 1H | s (singlet) | Methine proton of the dioxolane ring (O-CH-O) |

| ~4.2-4.0 | 4H | m (multiplet) | Methylene protons of the dioxolane ring (-OCH₂CH₂O-) |

| ~1.3 | 9H | s (singlet) | Protons of the tert-butyl group |

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in both materials science and medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not fully available in the literature, this guide provides a robust framework for its characterization. The established molecular weight and formula, combined with the detailed experimental protocols for determining melting point, solubility, and spectroscopic signatures, offer researchers the necessary tools to confidently handle, purify, and utilize this compound in their synthetic endeavors. The application of these standardized methods will ensure the generation of high-quality, reproducible data, thereby accelerating research and development in its target applications.

References

- This compound. Benchchem.

- This compound. Fluorochem.

- This compound. manalab.

- Melting Point Determin

- Experiment 1 Determination of Solubility Class. University of Technology, Iraq.

- Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

- Experiment 1 - Melting Points. University of Missouri–St. Louis.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- IR Spectroscopy of Solids. University of Colorado Boulder.

- 1H-NMR Organic Structure Guide. Scribd.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Minnesota.

- Solubility of Organic Compounds. Chemistry Steps.

- Sample preparation for FT-IR. University of California, Los Angeles.

- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.

- NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.

- Organic Chemistry: Introduction to Solubility. SALTISE.

- 5.4: The 1H-NMR experiment. Chemistry LibreTexts.

- A Guide to 1H NMR Chemical Shift Values. Compound Interest.

- Guide to FT-IR Spectroscopy. Bruker.

- 4.2: IR Spectroscopy. Chemistry LibreTexts.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. scribd.com [scribd.com]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. saltise.ca [saltise.ca]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jchps.com [jchps.com]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene: Synthesis, Characterization, and Analysis

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in-depth analysis of 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS No: 898778-43-3). This heterocyclic building block is of significant interest in materials science and medicinal chemistry.[1] The strategic placement of a bulky 4-tert-butylbenzoyl group and a protected aldehyde functionality on the thiophene core makes it a versatile intermediate for the synthesis of advanced organic materials and potential pharmaceutical agents.[1] This document details a plausible synthetic pathway, including step-by-step protocols and the chemical principles underpinning the experimental choices. Furthermore, it presents a thorough analytical characterization, incorporating predicted spectroscopic and chromatographic data to facilitate its identification and quality control. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with or considering the use of this compound.

Introduction: The Significance of a Multifunctional Thiophene Derivative

Thiophene and its derivatives are cornerstones in the fields of medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties.[1] The thiophene ring is considered a "privileged scaffold" due to its presence in numerous FDA-approved drugs. The compound this compound, with the molecular formula C18H20O3S and a molecular weight of 316.4 g/mol , is a prime example of a strategically designed thiophene derivative.[1]

The key features of this molecule are:

-

The Thiophene Core: An aromatic five-membered heterocycle containing sulfur, which imparts specific electronic characteristics and serves as a versatile scaffold.

-

The 4-tert-Butylbenzoyl Group: This bulky substituent at the 2-position influences the molecule's steric and electronic properties, which can be crucial for tuning the performance of organic electronic materials.[1]

-

The Protected Aldehyde (1,3-dioxolane): The 1,3-dioxolane group at the 5-position serves as a stable protecting group for a formyl (aldehyde) functionality. This allows for chemical modifications at other parts of the molecule without affecting the aldehyde. The aldehyde can be readily deprotected under acidic conditions, providing a reactive handle for further synthetic transformations.[1]

These structural attributes make this compound a valuable precursor for the synthesis of conductive polymers, organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics, as well as for the exploration of novel therapeutic agents.[1]

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898778-43-3 | [1] |

| Molecular Formula | C18H20O3S | [1] |

| Molecular Weight | 316.4 g/mol | [1] |

| InChI Key | DNIFJDZSAZWLRE-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of the target molecule can be logically approached in a three-step sequence starting from commercially available 2-thiophene carboxaldehyde. This synthetic strategy is designed for efficiency and control over the introduction of the desired functional groups.

Caption: Synthetic workflow for this compound.

Step 1: Protection of the Aldehyde Group

Causality: The initial step involves the protection of the aldehyde group of 2-thiophene carboxaldehyde as a cyclic acetal. This is crucial because the subsequent Friedel-Crafts acylation is performed under strongly acidic conditions which could otherwise lead to side reactions with the aldehyde. The 1,3-dioxolane group is stable to these conditions and can be easily removed later.

Protocol:

-

To a solution of 2-thiophene carboxaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equivalents).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1,3-dioxolan-2-yl)thiophene.

Step 2: Friedel-Crafts Acylation

Causality: The Friedel-Crafts acylation introduces the 4-tert-butylbenzoyl group onto the thiophene ring. This electrophilic aromatic substitution reaction is directed to the 5-position of the thiophene ring, which is activated by the electron-donating nature of the sulfur atom and the dioxolane-substituted carbon. Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to generate the highly electrophilic acylium ion from 4-tert-butylbenzoyl chloride.

Protocol:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 4-tert-butylbenzoyl chloride (1 equivalent) to the suspension while stirring.

-

To this mixture, add a solution of 2-(1,3-dioxolan-2-yl)thiophene (1 equivalent) in dry DCM dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

Causality: The crude product from the Friedel-Crafts acylation will likely contain unreacted starting materials and side products. Purification is necessary to obtain the target compound with high purity. Column chromatography is an effective method for separating the desired product based on its polarity. Recrystallization can be employed as a final purification step to obtain a highly crystalline solid.

Protocol:

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). The optimal solvent system should be determined by TLC analysis of the crude product.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

-

-

Recrystallization:

-

Dissolve the purified product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents like DCM/hexane).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on its chemical structure and known spectroscopic principles. This information serves as a guide for researchers in identifying and characterizing the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d | 2H | Aromatic (ortho to C=O) |

| ~7.50 | d | 2H | Aromatic (meta to C=O) |

| ~7.40 | d | 1H | Thiophene (H-3) |

| ~7.15 | d | 1H | Thiophene (H-4) |

| ~6.10 | s | 1H | Acetal (CH) |

| ~4.10 | m | 4H | Dioxolane (OCH₂) |

| ~1.35 | s | 9H | tert-Butyl (CH₃) |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (Ketone) |

| ~155 | Aromatic (C-tert-Butyl) |

| ~150 | Thiophene (C-2) |

| ~145 | Thiophene (C-5) |

| ~135 | Aromatic (ipso-C=O) |

| ~132 | Thiophene (C-3) |

| ~129 | Aromatic (ortho to C=O) |

| ~126 | Thiophene (C-4) |

| ~125 | Aromatic (meta to C=O) |

| ~102 | Acetal (CH) |

| ~65 | Dioxolane (OCH₂) |

| ~35 | tert-Butyl (quaternary C) |

| ~31 | tert-Butyl (CH₃) |

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 316

-

Major Fragments:

-

m/z = 259: Loss of the tert-butyl group ([M-C₄H₉]⁺)

-

m/z = 161: Cleavage of the benzoyl group, yielding the 4-tert-butylbenzoyl cation ([C₁₁H₁₃O]⁺)

-

m/z = 155: Thiophene fragment with the dioxolane group ([C₇H₇O₂S]⁺)

-

m/z = 111: Thiophene fragment with the carbonyl group ([C₅H₃OS]⁺)

-

m/z = 57: tert-Butyl cation ([C₄H₉]⁺)

-

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic & Thiophene C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch (tert-butyl, dioxolane) |

| ~1650 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1460 | Medium | Thiophene ring stretch |

| ~1250 | Strong | C-O stretch (dioxolane) |

| ~840 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

Conclusion and Future Perspectives

This technical guide has detailed the chemical structure, a plausible synthetic route, and a predicted analytical profile for this compound. The provided protocols and data are intended to be a valuable resource for researchers engaged in the synthesis and application of this and related thiophene derivatives. The unique combination of a bulky acyl group and a protected aldehyde on the thiophene scaffold offers significant opportunities for the development of novel organic materials with tailored electronic properties and for the synthesis of complex molecules with potential biological activity. Further experimental validation of the predicted analytical data is encouraged to build upon the foundation laid out in this guide. The exploration of this molecule's reactivity and its incorporation into larger systems will undoubtedly contribute to advancements in both materials science and drug discovery.

References

-

PrepChem. (n.d.). Step B: Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Analysis of 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene: An In-Depth Technical Guide

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic building block, 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its application in novel synthesis and structure-activity relationship (SAR) studies.[1] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic interpretation and comparative analysis with structurally related molecules. Methodologies for data acquisition are detailed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a foundational understanding of this compound's spectral characteristics.

Introduction: The Structural Significance of a Versatile Thiophene Derivative

This compound (Molecular Formula: C₁₈H₂₀O₃S, Molecular Weight: 316.4 g/mol ) is a strategically designed synthetic compound.[1] Its architecture features a central thiophene core, a versatile scaffold in pharmaceutical research known for a wide range of biological activities.[1] The thiophene ring is functionalized at the 2-position with a 4-t-butylbenzoyl group and at the 5-position with a 1,3-dioxolane moiety.

The 4-t-butylbenzoyl group introduces steric bulk and influences the electronic properties of the molecule, while the 1,3-dioxolane serves as a stable protecting group for a formyl (aldehyde) functionality.[1] This protection allows for selective chemical transformations on other parts of the molecule, with the aldehyde being readily revealed under acidic conditions for further derivatization.[1] These features make the title compound a valuable intermediate for the synthesis of complex molecular architectures, particularly in the fields of organic electronics and medicinal chemistry.[1] Accurate spectroscopic characterization is the cornerstone of its use, confirming structural integrity and purity.

Caption: Molecular structure of this compound.

Experimental Methodologies for Spectroscopic Analysis

To ensure the generation of high-quality, reproducible data, standardized protocols for each spectroscopic technique are essential. The following methodologies represent best practices in the field for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for a wide range of organic molecules and its well-defined residual solvent peaks for calibration.

-

Instrument: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay: A 1-2 second delay ensures full relaxation of protons between pulses.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, several hundred to thousands of scans are required.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2] Integrate ¹H NMR signals to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule based on their vibrational frequencies.

-

Protocol:

-

Sample Preparation: The Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and gain insight into the molecular structure through fragmentation analysis.

-

Protocol:

-

Sample Introduction: The sample is introduced via a direct insertion probe or through a Gas Chromatography (GC) interface if volatility allows.

-

Ionization Method: Electron Impact (EI) at 70 eV is a standard method that induces reproducible fragmentation patterns, creating a molecular fingerprint.

-

Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a range of m/z 50-500 to ensure capture of the molecular ion and significant fragments.

-

Caption: Workflow for spectroscopic data acquisition and analysis.

Predicted Spectroscopic Data and Interpretation

While experimental spectra for this specific molecule are not publicly available, a reliable prediction of its key spectral features can be made based on the extensive literature on its constituent chemical moieties.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The electron-withdrawing benzoyl group will deshield the adjacent thiophene proton, while the dioxolane group will also influence the chemical shift of its neighboring thiophene proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.75 - 7.65 | Doublet | 2H | Aromatic (ortho to C=O) | Protons ortho to the carbonyl group are deshielded. The signal appears as a doublet due to coupling with the meta protons. |

| ~ 7.55 - 7.45 | Doublet | 2H | Aromatic (meta to C=O) | Protons meta to the carbonyl group are less deshielded than the ortho protons. The signal appears as a doublet due to coupling with the ortho protons. |

| ~ 7.50 - 7.40 | Doublet | 1H | Thiophene H₃ | This proton is adjacent to the electron-withdrawing benzoyl group, causing a significant downfield shift.[2][3] It will appear as a doublet due to coupling with H₄. |

| ~ 7.10 - 7.00 | Doublet | 1H | Thiophene H₄ | This proton is adjacent to the dioxolane-substituted carbon and will be upfield relative to H₃.[2][3] It will appear as a doublet due to coupling with H₃. |

| ~ 6.10 - 6.00 | Singlet | 1H | Dioxolane CH (acetal) | The acetal proton is characteristically found in this region and will be a singlet as there are no adjacent protons.[4] |

| ~ 4.20 - 4.00 | Multiplet | 4H | Dioxolane O-CH₂-CH₂-O | The four protons of the ethylene glycol unit in the dioxolane ring are chemically equivalent or very similar, resulting in a complex multiplet or a narrow singlet-like signal.[4] |

| ~ 1.35 | Singlet | 9H | t-Butyl CH₃ | The nine equivalent protons of the t-butyl group will appear as a sharp singlet in the aliphatic region. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The carbonyl carbon is expected to be the most downfield signal.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 188 - 185 | C=O (Ketone) | The carbonyl carbon of an aryl ketone typically resonates in this downfield region.[5] |

| ~ 158 - 155 | Aromatic C (para to C=O, attached to t-Bu) | The carbon bearing the t-butyl group is a quaternary carbon and is shifted downfield. |

| ~ 150 - 140 | Thiophene C₂ and C₅ | The substituted carbons of the thiophene ring are typically found in this region, with their exact shifts influenced by the attached groups.[2][6] |

| ~ 138 - 134 | Aromatic C (ipso to C=O) | The quaternary aromatic carbon attached to the carbonyl group. |

| ~ 132 - 125 | Aromatic CHs & Thiophene CHs | The protonated carbons of the benzene and thiophene rings will appear in this range.[2][5][6] |

| ~ 102 - 100 | Dioxolane CH (acetal) | The acetal carbon is characteristically found in this region. |

| ~ 65 | Dioxolane O-CH₂-CH₂-O | The two equivalent carbons of the ethylene glycol moiety in the dioxolane ring. |

| ~ 35 | t-Butyl C (quaternary) | The quaternary carbon of the t-butyl group. |

| ~ 31 | t-Butyl CH₃ | The three equivalent methyl carbons of the t-butyl group. |

Predicted Infrared (IR) Spectrum (ATR)

The IR spectrum will be dominated by a strong carbonyl stretch. Other key vibrations will confirm the presence of the aromatic, thiophene, and dioxolane functionalities.

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic and thiophene C-H stretching vibrations. Absorptions above 3000 cm⁻¹ are indicative of sp² C-H bonds.[7] |

| ~ 2960 - 2850 | Medium | C-H Stretch | Aliphatic C-H stretching from the t-butyl and dioxolane groups. |

| ~ 1660 - 1640 | Strong | C=O Stretch | This very strong and sharp absorption is characteristic of an aryl ketone. Conjugation with both the aromatic and thiophene rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[8][9][10] |

| ~ 1600, ~1480 | Medium | C=C Stretch | Aromatic and thiophene ring skeletal vibrations. |

| ~ 1250 - 1050 | Strong | C-O Stretch | Strong, broad absorptions characteristic of the C-O-C stretching of the cyclic acetal (dioxolane) group.[11][12] |

| ~ 840 | Strong | C-H Bend (out-of-plane) | This strong band is indicative of a 1,4-disubstituted (para) benzene ring. |

Predicted Mass Spectrum (EI, 70 eV)

The mass spectrum will provide the molecular weight and key structural information from its fragmentation pattern. The most favorable cleavage is expected to be alpha to the carbonyl group.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 316 , corresponding to the molecular weight of the compound (C₁₈H₂₀O₃S).

-

Major Fragmentation Pathways:

-

Loss of t-Butyl Radical: Cleavage of the t-butyl group is a common fragmentation for t-butyl substituted aromatics, leading to a stable cation.

-

[M - C₄H₉]⁺ = 316 - 57 = m/z 259

-

-

Formation of Acylium Ions: Alpha-cleavage on either side of the carbonyl group is a dominant process for ketones.[13]

-

Cleavage of the thiophene-carbonyl bond yields the 4-t-butylbenzoyl cation at m/z 161 . This is often a very stable and abundant ion in the spectra of such compounds.[13]

-

Cleavage of the benzoyl-carbonyl bond yields the [2-(1,3-dioxolan-2-YL)thiophene-5-carbonyl] cation at m/z 197 .

-

-

Loss of the Dioxolane Moiety: Fragmentation can also be initiated within the dioxolane or thiophene rings.

-

Caption: Predicted primary fragmentation pathways for the title compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By systematically analyzing the contributions of each functional moiety to the overall NMR, IR, and MS spectra, a robust and reliable dataset has been established. The detailed methodologies and interpretations herein serve as a self-validating framework for researchers, enabling confident identification and characterization of this important synthetic intermediate. The provided data tables and diagrams offer a quick reference for laboratory work, facilitating the seamless integration of this versatile building block into advanced synthetic workflows in drug discovery and materials science.

References

-

ACS Publications. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. [Link]

-

Taylor & Francis Online. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements. [Link]

-

ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. [Link]

-

ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane. [Link]

-

Royal Society of Chemistry. (1975). Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. [Link]

-

ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

NIST Digital Library of Standards. (1959). Infrared Absorption Spectra of Some Cyclic Acetals of Sugars. Journal of Research of the National Bureau of Standards. [Link]

-

Longdom Publishing. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

-

Royal Society of Chemistry. (1966). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic. [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. (n.d.). Carbonyl compounds - IR spectroscopy. [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... [Link]

-

SpectraBase. (n.d.). 1,3-Dioxolane - Optional[1H NMR] - Spectrum. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. [Link]

-

PubMed. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. [Link]

-

Scribd. (n.d.). Infrared Absorption Frequencies Guide | PDF. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Chemaxon. (n.d.). NMR Predictor. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. [Link]

-

PubMed. (2012). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

YouTube. (2023). predicting likely fragments in a mass spectrum. [Link]

-

J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

CFM-ID. (n.d.). Spectra Prediction. [Link]

-

Harvard University. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

-

NIST WebBook. (n.d.). Thiophene. [Link]

-

National Institutes of Health. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

-

ResearchGate. (2023). Which programs or tools are out there to predict the FTIR spectrum of a known chemical structure?. [Link]

-

GitHub. (n.d.). rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. [Link]

-

IOSR Journals. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]

- 4. 1,3-Dioxolane(646-06-0) 1H NMR [m.chemicalbook.com]

- 5. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. www1.udel.edu [www1.udel.edu]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. GCMS Section 6.11.3 [people.whitman.edu]

An In-Depth Technical Guide to 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS Number: 898778-43-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the demand for versatile and strategically functionalized building blocks is paramount. These molecular scaffolds are the linchpins in the development of novel materials and therapeutics. This guide provides a comprehensive technical overview of 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS No. 898778-43-3), a heterocyclic compound of significant interest. Its unique architecture, featuring a central thiophene ring flanked by a sterically demanding 4-tert-butylbenzoyl group and a protected aldehyde in the form of a 1,3-dioxolane ring, makes it a valuable precursor in diverse fields, from materials science to medicinal chemistry. This document will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, offering a critical resource for researchers seeking to harness its synthetic potential.

Core Molecular Structure and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. The molecule's structure is characterized by a central thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. This core is substituted at the 2-position with a 4-tert-butylbenzoyl group and at the 5-position with a 1,3-dioxolane-2-yl group.[1]

The 4-tert-butylbenzoyl moiety introduces significant steric bulk, which can influence the molecule's solid-state packing and solubility. The tert-butyl group also acts as a weak electron-donating group, subtly modulating the electronic properties of the benzoyl ring. The 1,3-dioxolane group serves as a protecting group for a formyl (aldehyde) functionality. This acetal is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the reactive aldehyde.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 898778-43-3 | N/A |

| Molecular Formula | C18H20O3S | [1] |

| Molecular Weight | 316.4 g/mol | [1] |

| Appearance | Solid | General Knowledge |

| Solubility | Soluble in common organic solvents like toluene, chloroform, and THF. Insoluble in water. | General Knowledge |

Synthesis and Reactivity: A Modular Approach

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting its primary availability through commercial chemical suppliers. However, a logical and modular synthetic strategy can be proposed based on established thiophene chemistry. The general approach would likely involve a two-step process: acylation of a pre-functionalized thiophene followed by protection of the aldehyde.

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic logic for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known organic chemistry principles for the synthesis of the target compound.

Step 1: Protection of 2-Formylthiophene

-

To a solution of 2-formylthiophene (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(1,3-dioxolan-2-yl)thiophene.

Step 2: Friedel-Crafts Acylation

-

Dissolve 2-(1,3-dioxolan-2-yl)thiophene (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or carbon disulfide.

-

Cool the solution to 0 °C in an ice bath.

-

Add a Lewis acid catalyst, such as aluminum chloride (1.1 equivalents), portion-wise.

-

Slowly add 4-tert-butylbenzoyl chloride (1 equivalent) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for one hour and then at room temperature overnight.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Key Reactivity: The Deprotection of the Dioxolane Moiety

A key feature of this molecule is the 1,3-dioxolane group, which can be selectively removed to unmask the aldehyde functionality. This opens up a wide range of subsequent chemical transformations.

Protocol for Deprotection:

-

Dissolve this compound in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography.

-

Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain 2-(4-t-butylbenzoyl)-5-formylthiophene.

Applications in Materials Science: A Building Block for Organic Electronics

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and tunable electronic structures.[1] this compound serves as a valuable building block for the synthesis of conjugated polymers and small molecules for applications in:

-

Organic Light-Emitting Diodes (OLEDs): The deprotected aldehyde can be used in condensation reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to extend the conjugation length and create novel chromophores. The bulky tert-butyl group can help to prevent intermolecular aggregation, which is often a cause of fluorescence quenching in the solid state.

-

Organic Photovoltaics (OPVs): As a precursor to donor or acceptor materials in bulk heterojunction solar cells. The thiophene unit is a good electron donor, and its properties can be tuned by further functionalization.

-

Organic Field-Effect Transistors (OFETs): The planar nature of the thiophene ring facilitates π-π stacking, which is crucial for efficient charge transport in the solid state.

The general workflow for utilizing this building block in the synthesis of a conjugated polymer for organic electronics is depicted below:

Caption: Synthetic route from the title compound to organic electronic devices.

Potential in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The subject molecule, with its distinct substitution pattern, offers several avenues for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Considerations

For the development of new drug candidates based on this scaffold, several SAR studies can be envisioned:

-

Modification of the Benzoyl Ring: The 4-tert-butyl group can be replaced with other substituents (e.g., halogens, alkoxy groups, nitro groups) to probe the effect of electronics and sterics on biological activity.

-

Derivatization of the Aldehyde: A library of derivatives can be synthesized from the deprotected aldehyde to explore interactions with various biological targets. For example, condensation with different amines or hydrazines could lead to compounds with potential anticancer or antimicrobial activities.

-

Modification of the Thiophene Ring: While synthetically more challenging, modification of the thiophene ring itself could also be explored to fine-tune the molecule's properties.

The potential for this molecule to act as a precursor for kinase inhibitors is of particular interest, as many known kinase inhibitors feature a heterocyclic core. The general mechanism of action for many small molecule kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates.

Caption: General mechanism of action for a kinase inhibitor.

Conclusion and Future Outlook

This compound is a strategically designed molecule with significant potential as a versatile building block in both materials science and medicinal chemistry. Its modular nature, with a readily deprotectable aldehyde and a sterically influential benzoyl group, allows for a wide range of chemical transformations. While specific application data for this compound is limited, the well-established importance of the thiophene scaffold in both organic electronics and drug discovery suggests a promising future for this and related compounds. Further research into the synthesis of novel derivatives and the evaluation of their properties will undoubtedly unlock new and exciting applications.

References

-

PrepChem. Step B: Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene. Available at: [Link]

-

Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]

-

Ahmad, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available at: [Link]

Sources

A Guide to the Synthesis of Thiophene Cores via the Paal-Knorr Reaction

Foreword: The Enduring Relevance of the Thiophene Scaffold

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for benzene rings have cemented its status as a privileged scaffold in drug design.[3][4] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][5] Given its significance, the efficient and versatile synthesis of substituted thiophenes is a critical endeavor for researchers. Among the various synthetic methodologies, the Paal-Knorr thiophene synthesis stands out as a classic and reliable method for constructing this valuable heterocyclic core from readily available 1,4-dicarbonyl compounds.[6][7] This guide provides an in-depth exploration of the Paal-Knorr reaction, offering mechanistic insights, practical experimental protocols, and troubleshooting strategies to empower researchers in their synthetic pursuits.

The Paal-Knorr Thiophene Synthesis: A Mechanistic Deep Dive

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a powerful method for constructing five-membered heterocycles.[6][8] The thiophene variant involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[9][10] While the exact mechanism can be nuanced and is still a subject of some academic discussion, it is generally accepted to proceed through the formation of a thioketone intermediate.[6][11]

The reaction commences with the thionation of one or both carbonyl groups of the 1,4-dicarbonyl precursor by the sulfurizing agent. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiophene ring. A crucial aspect of this reaction is that the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also serve as potent dehydrating agents, driving the reaction towards the final aromatic product.[12][13]

It was initially postulated that the reaction might proceed through the formation of a furan intermediate, which is then sulfurized. However, studies have shown that the treatment of isolated furans with phosphorus pentasulfide gives inconsistent results compared to the direct reaction of 1,4-dicarbonyls, largely ruling out this pathway.[6][12]

Below is a visual representation of the generally accepted reaction mechanism:

Caption: Paal-Knorr Thiophene Synthesis Mechanism.

Critical Reaction Parameters and Reagent Selection

The success of the Paal-Knorr thiophene synthesis hinges on the judicious selection of starting materials and reaction conditions.

The 1,4-Dicarbonyl Precursor

The structure of the starting 1,4-dicarbonyl compound directly dictates the substitution pattern of the resulting thiophene.[7] This offers a high degree of control over the final product. A wide variety of substituted 1,4-diketones can be utilized, making this a versatile method for generating a library of thiophene derivatives. However, the availability of the 1,4-dicarbonyl precursor can sometimes be a limiting factor.[6]

The Sulfur Source: A Comparative Analysis

The choice of the sulfurizing agent is a critical parameter that can significantly influence the reaction's efficiency and outcome. The most commonly employed reagents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[8][9]

| Sulfurizing Agent | Chemical Formula | Key Characteristics | Considerations |

| Phosphorus Pentasulfide | P₄S₁₀ | A powerful, traditional sulfurizing and dehydrating agent.[13] | Can require harsh reaction conditions, including high temperatures.[14] May not be suitable for substrates with sensitive functional groups. |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | A milder and often more efficient thionating agent compared to P₄S₁₀.[14] | Generally provides better yields and selectivity.[15] Often the preferred reagent in modern applications.[16] |

| Hydrogen Sulfide | H₂S | A gaseous sulfur source. | Highly toxic and requires specialized handling procedures.[9] |

Caution: All Paal-Knorr thiophene syntheses should be performed in a well-ventilated fume hood as toxic hydrogen sulfide gas can be a byproduct, regardless of the sulfur source used.[9][12]

Solvents and Thermal Conditions

The Paal-Knorr thiophene synthesis is typically conducted in anhydrous, non-polar, high-boiling solvents such as toluene or xylene.[7][15] These solvents are effective at solubilizing the reactants and can be heated to the temperatures required to drive the reaction to completion.[15] The reaction temperature is a crucial parameter to optimize, as higher temperatures can sometimes lead to the formation of furan byproducts due to the dehydrating nature of the sulfurizing agents.[15] Microwave-assisted heating has also been shown to be an effective method for accelerating the reaction.[17][18]

A Validated Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

This protocol provides a detailed procedure for the synthesis of 2,5-dimethylthiophene from hexane-2,5-dione using Lawesson's reagent.

Materials and Equipment:

-

Hexane-2,5-dione (1.0 eq)

-

Lawesson's Reagent (0.5 eq)

-

Anhydrous Toluene (to make a 0.5 M solution)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Experimental Workflow:

Caption: Experimental Workflow for Paal-Knorr Synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hexane-2,5-dione (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene to achieve a concentration of 0.5 M.[7]

-

Heating and Reaction: Heat the reaction mixture to between 80-110°C with vigorous stirring.[7]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[7]

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.[7]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2,5-dimethylthiophene.[7]

Troubleshooting and Optimization

While the Paal-Knorr thiophene synthesis is generally robust, certain challenges can arise. Here are some common issues and potential solutions:

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature cautiously. Ensure the sulfurizing agent is fresh and active, as it can degrade with exposure to moisture.[15] |

| Furan Byproduct Formation | The sulfurizing agent is also a dehydrating agent, which can promote furan formation. | Use Lawesson's reagent, which is often more selective for thionation.[15] Maintain the lowest effective reaction temperature.[15] |

| Difficult Purification | The product may have similar polarity to byproducts or remaining starting material. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as distillation if the product is volatile. |

Scope, Limitations, and Modern Advancements

The Paal-Knorr thiophene synthesis is a versatile method for preparing a wide range of substituted thiophenes. However, its traditional application has been somewhat limited by the accessibility of the 1,4-dicarbonyl starting materials and the often harsh reaction conditions.[6] Modern synthetic chemistry has significantly expanded the availability of these precursors, and milder reaction conditions, including microwave-assisted synthesis, have been developed to accommodate more sensitive substrates.[6][17]

Applications in Drug Development

The thiophene nucleus is a key pharmacophore in a multitude of approved drugs, highlighting the importance of synthetic methods like the Paal-Knorr reaction.[3][8] Thiophene-containing compounds have found applications as anti-inflammatory agents (e.g., Suprofen, Tiaprofenic acid), anticancer drugs (e.g., Raltitrexed), and antipsychotics (e.g., Olanzapine), among others.[3] The ability of the Paal-Knorr synthesis to generate polysubstituted thiophenes makes it a valuable tool in the synthesis of these and other novel therapeutic agents.[8]

Conclusion

The Paal-Knorr thiophene synthesis remains a highly relevant and synthetically valuable reaction for chemists in both academic and industrial settings. Its straightforward approach, coupled with the ability to generate a diverse array of substituted thiophenes, ensures its continued application in the discovery and development of new pharmaceuticals and functional materials. By understanding the underlying mechanism, carefully selecting reagents and conditions, and employing effective troubleshooting strategies, researchers can harness the full potential of this classic reaction.

References

-

Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. (2018, January 7). Retrieved January 17, 2026, from [Link]

-

Synthesis of Furan and Thiophene. (n.d.). Retrieved January 17, 2026, from [Link]

-

What is the Paal-Knorr synthesis of a thiophene mechanism? - Quora. (2020, January 15). Retrieved January 17, 2026, from [Link]

-

From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. (n.d.). Retrieved January 17, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. (2022, August 4). Retrieved January 17, 2026, from [Link]

-

Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

What is the Paal-Knorr synthesis of a thiophene mechanism? - AI for Science - Quora. (n.d.). Retrieved January 17, 2026, from [Link]

-

Thiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

-

Thiophene and Furan Synthesis Methods | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. (n.d.). Retrieved January 17, 2026, from [Link]

-

Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Paal–Knorr synthesis of thiophene - Química Organica.org. (n.d.). Retrieved January 17, 2026, from [Link]

-

Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

-

paal Knorr synthesis. synthesis of pyrrole,furan and Thiophene #organicchemistry - YouTube. (2023, July 26). Retrieved January 17, 2026, from [Link]

-

Thiophene formation - Lawesson's reagent - ChemTube3D. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 11. chemistry1.quora.com [chemistry1.quora.com]

- 12. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 13. uomosul.edu.iq [uomosul.edu.iq]

- 14. Lawesson's Reagent [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemtube3d.com [chemtube3d.com]

- 17. Thiophene synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Introduction of the t-Butylbenzoyl Group via Friedel-Crafts Acylation

Abstract

The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the formation of carbon-carbon bonds to aromatic systems. This guide offers a comprehensive technical exploration into a specific and highly relevant application of this reaction: the introduction of the 4-tert-butylbenzoyl group. This bulky, lipophilic moiety is of significant interest in the fields of medicinal chemistry and materials science, where it is used to modulate pharmacological properties and enhance material performance. We will delve into the mechanistic underpinnings of the reaction, provide field-proven insights into experimental design and execution, and present a detailed, self-validating protocol. This document is intended for researchers, scientists, and drug development professionals seeking to master this essential synthetic transformation.

The Strategic Value of the t-Butylbenzoyl Moiety

The 4-tert-butylbenzoyl group is more than a simple aromatic ketone; its incorporation into a molecular scaffold imparts distinct and valuable properties. The sterically demanding tert-butyl group provides a robust structural anchor, influencing molecular conformation and shielding adjacent functionalities.[1] In pharmaceutical development, this group is often employed to enhance lipophilicity, which can improve membrane permeability and oral bioavailability of drug candidates.[2] Its unique electronic and steric profile makes 4-tert-butylbenzoyl chloride a critical intermediate in the synthesis of various therapeutic agents, including antiallergic drugs and analgesics.[2][3]

Core Principles: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction developed by Charles Friedel and James Crafts in 1877.[4][5] The reaction facilitates the attachment of an acyl group to an aromatic ring, typically using an acyl chloride and a Lewis acid catalyst.[4]

The mechanism proceeds through three primary steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acyl halide (4-tert-butylbenzoyl chloride) by coordinating to the halogen. This complexation polarizes the carbon-halogen bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[4][6][7][8]

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[4][9]

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This deprotonation restores the stable aromatic system and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[6][7]

A key advantage of the acylation reaction over its counterpart, Friedel-Crafts alkylation, is the stability of the acylium ion. Its resonance stabilization prevents the carbocation rearrangements that frequently plague alkylation reactions, leading to a single, predictable product.[5][10]

Caption: The three-step mechanism of Friedel-Crafts acylation.

Field-Proven Insights for Experimental Design

Achieving high yields and purity in Friedel-Crafts acylation requires careful consideration of several experimental parameters. The choices made reflect a deep understanding of the reaction's kinetics, thermodynamics, and potential pitfalls.

Catalyst Selection and Stoichiometry

While various Lewis acids can catalyze the reaction, anhydrous aluminum chloride (AlCl₃) remains the most common and effective choice for its high activity.[5][10]

Causality: The critical factor dictating catalyst quantity is the formation of a stable complex between the Lewis acid and the carbonyl oxygen of the ketone product. This complexation deactivates both the product (preventing further acylation) and the catalyst.[5] Consequently, a stoichiometric amount (at least 1.0 equivalent) of AlCl₃ is required to drive the reaction to completion. In practice, a slight excess (e.g., 1.1-1.2 equivalents) is often used to compensate for any deactivation by trace moisture.

Substrate and Reagent Scope

-